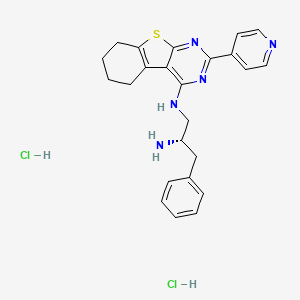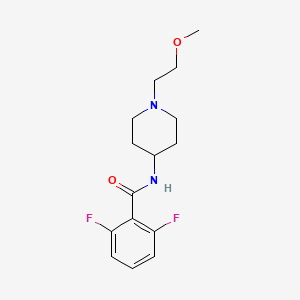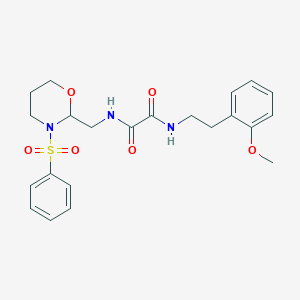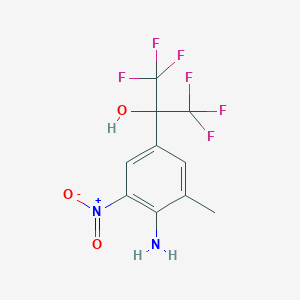
CRT0066854 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRT0066854 hydrochloride is a potent and selective atypical PKC isoenzymes inhibitor . It is effective against full-length (FL) PKCι, PKCζ, and ROCK-II kinases with IC50 values of 132 nM, 639 nM, and 620 nM, respectively .
Molecular Structure Analysis
The molecular formula of CRT0066854 HCl is C24H26ClN5S . The InChI code is 1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H/t18-;;/m0…/s1 . The molecular weight is 452.01 .Physical and Chemical Properties Analysis
CRT0066854 hydrochloride is a solid substance . It has a molecular weight of 452.01 . The recommended storage temperature is -80/-20 .Applications De Recherche Scientifique
Hairy Cell Leukemia Treatment Research
Hairy cell leukemia (HCL) is a type of low-grade non-Hodgkin lymphoma, comprising approximately 2% of all leukemia cases. Traditional treatments like splenectomy and interferon-α provided partial responses with a median survival of 4-6 years in the 1980s. The advent of purine analogs (PAs) transformed HCL into a treatable disease, achieving high overall complete response rates and extending median disease-free survival to 16 years, enabling patients to reach a normal lifespan with rare HCL-related deaths. However, about 30-40% of patients may relapse 5-10 years post-treatment, necessitating alternative strategies. The detection of minimal residual disease post-PA treatment and the identification of the BRAF V600E mutation offer new avenues for therapeutic targets, suggesting a shift towards precision medicine in HCL treatment (Maevis, Mey, Schmidt‐Wolf, & Schmidt-Wolf, 2014).
Organic Acids in Hydrocarbon Formation Stimulation
Hydrochloric acid (HCl) is widely used for acidizing operations in carbonate formations and sandstone applications due to its high dissolving power. However, its use can be problematic due to issues like high corrosion rates and lack of penetration. Recent advancements have explored the use of weaker and less-corrosive organic acids as alternatives to HCl, demonstrating their potential in formation-damage removal and dissolution. Such organic acids include formic, acetic, citric, and lactic acids, offering a less risky and more effective solution for deep formation treatments and reducing the corrosion rate in high-temperature operations. This research highlights the growing interest in using organic acids for environmental and operational safety in oil and gas operations (Alhamad, Alrashed, Munif, & Miskimins, 2020).
High-content Screening in Toxicology
High-content screening (HCS) technology, which combines automated microscopy and quantitative image analysis, has been increasingly utilized in vitro toxicology research. This technology has facilitated the study of compound toxicity mechanisms, offering insights into areas like developmental toxicity, genotoxicity, and organ-specific toxicities. HCS's ability to provide rich, phenotypic data sets necessitates advanced data management and analysis tools, paving the way for innovative models and applications in drug development and toxicological research (Li & Xia, 2019).
C-Reactive Protein in Hepatocellular Carcinoma
C-reactive protein (CRP) has been identified as an independent prognostic factor for various cancers, including hepatocellular carcinoma (HCC). Research indicates that CRP levels, alone or combined with albumin levels (Glasgow Index), significantly correlate with HCC aggressiveness markers such as tumor dimension and portal vein thrombosis. This suggests CRP's potential as a prognostic biomarker in HCC, underscoring the need for further research to elucidate its role in cancer progression and management (Carr et al., 2018).
Mécanisme D'action
Safety and Hazards
The safety data sheet of CRT0066854 hydrochloride indicates that it may be corrosive to metals . It can cause skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the substance .
Propriétés
IUPAC Name |
(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H/t18-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUVOWXZRBZQBA-NTEVMMBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)


![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)
